molecular formula C15H20N2O B12356713 7-Benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one

7-Benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one

Cat. No.: B12356713
M. Wt: 244.33 g/mol
InChI Key: YYJFKEHRYCGUAH-UHFFFAOYSA-N
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Description

7-Benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one is a complex organic compound with a unique structure that includes a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions to form the naphthyridine core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one is unique due to its specific benzyl substitution and the octahydro-naphthyridine core, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

7-benzyl-1,3,4,4a,5,6,8,8a-octahydro-1,7-naphthyridin-2-one

InChI

InChI=1S/C15H20N2O/c18-15-7-6-13-8-9-17(11-14(13)16-15)10-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,16,18)

InChI Key

YYJFKEHRYCGUAH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2C1CCN(C2)CC3=CC=CC=C3

Origin of Product

United States

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